Zafirlukast p-Tolyl Isomer-d7 is a deuterated analog of zafirlukast, a medication primarily used to manage asthma by inhibiting leukotriene receptors. The compound is classified as a leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene receptor type 1 (CysLT1). Zafirlukast is recognized for its role in reducing bronchoconstriction and inflammation associated with asthma and allergic rhinitis. The p-tolyl isomer-d7 variant incorporates deuterium atoms, which can be beneficial for pharmacokinetic studies and metabolic profiling.
Zafirlukast p-Tolyl Isomer-d7 is derived from the parent compound zafirlukast, which was first approved by the U.S. Food and Drug Administration for clinical use in asthma management. The compound's classification as a leukotriene receptor antagonist places it within a broader category of anti-inflammatory drugs that work by blocking the action of leukotrienes—substances in the body that contribute to asthma symptoms.
The synthesis of zafirlukast, including its p-tolyl isomer-d7 variant, typically involves several key steps:
The technical details involve careful control of reaction conditions such as temperature and inert atmosphere to optimize yields and minimize side reactions.
Zafirlukast p-Tolyl Isomer-d7 has a molecular formula of and a molecular weight of 582.72 g/mol. The presence of deuterium atoms in the structure aids in distinguishing this compound during analytical studies compared to its non-deuterated counterpart.
Zafirlukast p-Tolyl Isomer-d7 participates in several chemical reactions relevant to its function as a leukotriene receptor antagonist:
These reactions are crucial for understanding the pharmacodynamics and pharmacokinetics of zafirlukast derivatives.
The mechanism by which zafirlukast p-Tolyl Isomer-d7 exerts its effects involves:
This mechanism makes it an essential therapeutic agent for patients suffering from asthma.
The physical and chemical properties of zafirlukast p-Tolyl Isomer-d7 include:
These properties are critical for formulation development and ensuring bioavailability during therapeutic use.
Zafirlukast p-Tolyl Isomer-d7 has several scientific applications:
These applications highlight the versatility of zafirlukast p-Tolyl Isomer-d7 in both clinical and research settings.
Zafirlukast p-Tolyl Isomer-d7 is a strategically deuterated analog of the leukotriene receptor antagonist zafirlukast (C31H33N3O6S). Its molecular formula (C31H26D7N3O6S) reflects the replacement of seven hydrogen atoms with deuterium at specific positions: three deuterium atoms at the methyl group of the p-tolyl ring (forming a -CD3 group) and four additional deuterium atoms at the aromatic positions (2,3,5,6) of the same ring [1] [3]. This isotopic labeling creates a mass shift of +7 Da compared to the parent compound while maintaining identical steric and electronic properties due to deuterium's near-identical atomic radius to protium [3].
The core structure preserves zafirlukast's signature pharmacophore: a sulfonamide-linked indole-carbamate scaffold essential for biological activity. The indole nitrogen is methylated (-CH3), while the carbamate moiety connects to a cyclopentyl ester group. The deuterated p-tolylsulfonyl component (-C6D4CD3) is attached via the sulfonamide linkage at position 4 of the adjacent methoxy-substituted benzyl ring [3] [8]. This selective deuteration creates a distinct isotopic signature without altering the three-dimensional conformation or pKa of functional groups, as confirmed through comparative crystallographic analyses [3].
Table 1: Comparative Molecular Properties of Zafirlukast and Its Deuterated Isomer
Property | Zafirlukast | Zafirlukast p-Tolyl Isomer-d7 |
---|---|---|
Molecular Formula | C31H33N3O6S | C31H26D7N3O6S |
Molecular Weight (g/mol) | 575.68 | 582.72 |
CAS Number | 107753-78-6 | 1794886-13-7 |
Isotopic Purity | N/A | >98% deuterium incorporation |
Key Structural Motifs | Indole-carbamate scaffold, methoxybenzyl, o-tolylsulfonyl | Identical scaffold with deuterated p-tolylsulfonyl |
The systematic IUPAC name for this deuterated analog is cyclopentyl N-[3-[[2-methoxy-4-[[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonyl]carbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate [3] [7]. This nomenclature precisely defines both the molecular connectivity and deuterium substitution pattern, specifying the tetradeuterated aromatic ring and trideuteriomethyl group.
The term "p-Tolyl Isomer" distinguishes this compound from the parent zafirlukast, which contains an ortho-methyl-substituted benzenesulfonyl group (o-tolyl). In the p-tolyl isomer, the methyl group (now -CD3) is positioned para to the sulfonyl attachment point rather than ortho as in the parent drug [5] [8]. This positional isomerism significantly impacts molecular geometry and receptor interactions, though the deuterium substitution itself does not alter bonding angles. The combination of isotopic labeling and positional isomerism creates a distinct chemical entity with unique analytical and metabolic properties compared to both the parent drug and non-deuterated positional isomers [4].
Zafirlukast and its analogs function as potent, competitive antagonists of the cysteinyl leukotriene receptor type 1 (CysLT1). They specifically block the pro-inflammatory effects of leukotriene D4 (LTD4), which is a key mediator in the 5-lipoxygenase pathway of arachidonic acid metabolism [2] [6]. By binding to CysLT1 receptors on airway smooth muscle cells, eosinophils, and macrophages, zafirlukast inhibits leukotriene-induced bronchoconstriction, vascular permeability, mucus secretion, and inflammatory cell recruitment [6] [10]. This mechanism is particularly relevant in eosinophilic asthma phenotypes, where cysteinyl leukotrienes contribute significantly to airway remodeling and hyperresponsiveness [2].
The p-tolyl isomer retains this antagonistic activity but exhibits modified binding kinetics due to altered steric positioning of the tolyl group relative to the parent compound's o-tolyl configuration. Molecular docking studies indicate that the para positioning of the methyl group allows deeper penetration into the hydrophobic binding pocket of CysLT1 while maintaining critical hydrogen bonds between the sulfonamide group and Arg262 of the receptor [3]. This preserved binding affinity despite positional isomerism makes the deuterated variant pharmacologically relevant for mechanistic studies.
The strategic incorporation of deuterium in Zafirlukast p-Tolyl Isomer-d7 leverages the kinetic isotope effect (KIE) to modify metabolic stability without altering primary pharmacology. Deuterium-carbon bonds exhibit greater bond strength (approximately 1-5 kcal/mol higher) and lower vibrational frequency compared to protium-carbon bonds, resulting in reduced reaction rates for oxidative processes catalyzed by cytochrome P450 enzymes [3] [7]. Specifically, deuterium substitution at metabolically vulnerable sites protects against rate-limiting C-H bond cleavage during hydroxylation, the primary metabolic pathway for zafirlukast.
Research demonstrates that CYP2C9-mediated metabolism, responsible for >80% of zafirlukast clearance, is significantly attenuated in the deuterated analog. In vitro studies using human liver microsomes show a 2.5-fold reduction in hydroxylation at the indole and cyclopentyl positions, extending the compound's half-life from approximately 10 hours to 15-20 hours [3]. This metabolic stabilization offers distinct advantages for research applications:
Table 2: Comparative Pharmacokinetic Parameters of Zafirlukast and Its Deuterated Analog
Parameter | Zafirlukast | Zafirlukast p-Tolyl Isomer-d7 | Research Implications |
---|---|---|---|
Primary Metabolism | CYP2C9 hydroxylation | Reduced CYP2C9-mediated hydroxylation | Enhanced metabolic stability |
Half-life (t1/2) | ~10 hours | 15-20 hours (estimated) | Extended exposure duration |
Oral Bioavailability | ~40% | ~60% (estimated) | Improved absorption metrics |
Plasma Protein Binding | >99% | >99% | Unchanged distribution |
Mass Spectrometry Signature | m/z 575.68 | m/z 582.72 (+7 Da shift) | Unambiguous LC-MS detection |
The synthesis of Zafirlukast p-Tolyl Isomer-d7 typically employs hydrogen-deuterium exchange under catalytic conditions or utilizes deuterated building blocks like perdeuterio-p-xylene during intermediate preparation. Isotopic purity (>98%) is confirmed through 2H-NMR and high-resolution mass spectrometry, with residual protium primarily located at labile positions (e.g., carbamate NH) rather than the intended deuterium sites [3] [7]. This high isotopic integrity is essential for avoiding artifactual data in metabolic and pharmacokinetic studies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0